An In-Depth Technical Guide to 3,3,3-Trifluoropropanal (CAS: 460-40-2)
An In-Depth Technical Guide to 3,3,3-Trifluoropropanal (CAS: 460-40-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropanal, a fluorinated aldehyde with the CAS number 460-40-2, is a versatile and highly reactive building block in organic synthesis. Its trifluoromethyl group imparts unique electronic properties, making it a valuable reagent for the introduction of this moiety into more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 3,3,3-Trifluoropropanal. Particular emphasis is placed on its applications in the synthesis of trifluoromethyl-containing compounds, which are of significant interest in pharmaceutical and agrochemical research due to their potential to enhance metabolic stability and bioavailability. This document includes detailed experimental protocols and safety precautions essential for its use in a research and development setting.
Chemical and Physical Properties
3,3,3-Trifluoropropanal is a colorless liquid with a pungent odor. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent aldehyde functionality.
Table 1: Physicochemical Properties of 3,3,3-Trifluoropropanal
| Property | Value | Reference(s) |
| CAS Number | 460-40-2 | |
| Molecular Formula | C₃H₃F₃O | |
| Molecular Weight | 112.05 g/mol | |
| Boiling Point | 56 °C | |
| Density | 1.301 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.309 | |
| SMILES | O=CCC(F)(F)F | |
| InChI | InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |
| InChIKey | UTMIEQASUFFADK-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 3,3,3-Trifluoropropanal and its reaction products.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.78 | t | 1.5 | CHO |
| 3.15 | tq | 1.5, 10.5 | CH₂ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 192.8 | q | 35.0 | C=O |
| 123.0 | q | 277.0 | CF₃ |
| 42.6 | q | 3.0 | CH₂ |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2880 | C-H stretch (alkane) |
| 2770-2700 | C-H stretch (aldehyde) |
| 1740-1720 | C=O stretch (aldehyde) |
| 1300-1100 | C-F stretch |
Mass Spectrometry (Electron Ionization)
The mass spectrum of 3,3,3-Trifluoropropanal typically shows a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns include the loss of H (M-1), CHO (M-29), and CF₃ (M-69).
Synthesis of 3,3,3-Trifluoropropanal
Due to its reactivity and tendency to oligomerize, 3,3,3-Trifluoropropanal is often generated in situ for immediate use. However, several methods for its preparation have been reported.
Hydrolysis of 1,1-Dialkoxy-3,3,3-trifluoropropane
A common and high-yielding method for the synthesis of 3,3,3-Trifluoropropanal involves the acid-catalyzed hydrolysis of its acetal (B89532) derivatives.
Experimental Protocol: Hydrolysis of 1,1-Dimethoxy-3,3,3-trifluoropropane
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Materials:
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1,1-Dimethoxy-3,3,3-trifluoropropane (25 g)
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Acetic acid (19 g)
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Sulfuric acid (1.54 g)
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Procedure:
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To a reaction flask equipped with a distillation column and a condenser, add 1,1-dimethoxy-3,3,3-trifluoropropane, acetic acid, and sulfuric acid at room temperature.
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Heat the mixture with stirring to 90 °C.
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Collect the fraction distilling between 50-70 °C over a period of 2 hours.
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The collected colorless liquid is 3,3,3-Trifluoropropanal (yields are typically high, around 95%).
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.
In Situ Generation from a Trifluoropropionate Ester
For many applications, especially those involving nucleophilic additions, the in situ generation of 3,3,3-Trifluoropropanal is the preferred method to avoid its isolation and potential polymerization. This is typically achieved by the low-temperature reduction of a corresponding ester.
Experimental Protocol: In Situ Generation and Aldol Reaction
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Materials:
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2-Phenylethyl 3,3,3-trifluoro-2-methylpropionate
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Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)
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Anhydrous diethyl ether (Et₂O)
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Nucleophile (e.g., a Grignard reagent or an enolate)
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3 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Procedure:
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Dissolve 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate in anhydrous Et₂O under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
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Slowly add 1.05 equivalents of DIBAL-H solution, maintaining the temperature at -78 °C. Stir for 30 minutes. At this stage, the aluminum acetal intermediate is formed.
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Add 2.0 equivalents of the pre-formed nucleophile to the reaction mixture at -78 °C.
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Allow the reaction to warm to 0 °C and stir for 1.5 hours. During this time, the aluminum acetal slowly decomposes to form 3,3,3-Trifluoropropanal, which is immediately trapped by the nucleophile.
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Quench the reaction by the slow addition of 3 M HCl.
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Extract the aqueous layer with Et₂O (2x).
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Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography.
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Reactivity and Synthetic Applications
The primary utility of 3,3,3-Trifluoropropanal in organic synthesis lies in its ability to serve as an electrophile in various carbon-carbon bond-forming reactions. The trifluoromethyl group activates the aldehyde for nucleophilic attack.
Nucleophilic Addition Reactions
3,3,3-Trifluoropropanal readily undergoes addition reactions with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to afford trifluoromethyl-substituted secondary alcohols.
Synthesis of Bioactive Heterocycles
Heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. 3,3,3-Trifluoropropanal is a key starting material for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles. The trifluoromethyl group can significantly enhance the biological activity of these molecules.
Workflow for the Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of 3-trifluoromethylpyrazoles can be achieved through a multi-component reaction involving an aldehyde, a sulfonyl hydrazide, and a trifluoromethyl-containing building block. While not directly using 3,3,3-trifluoropropanal, this workflow illustrates the importance of trifluoromethylated synthons in the rapid assembly of complex, biologically relevant scaffolds.
Caption: Synthesis of 3-Trifluoromethylpyrazoles.
Applications in Drug Development
The introduction of a trifluoromethyl group into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.
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Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
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Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.
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Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug.
Drug Discovery Workflow Incorporating Fluorinated Building Blocks
The use of fluorinated building blocks like 3,3,3-Trifluoropropanal is an integral part of modern drug discovery.
Caption: Drug Discovery Workflow with Fluorine.
Handling, Storage, and Safety
3,3,3-Trifluoropropanal is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Storage: Store in a cool, dry place away from heat and ignition sources. Due to its tendency to polymerize, it is often stored with a stabilizer or refrigerated.
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In case of a spill: Absorb with an inert material and dispose of it as hazardous waste.
Table 5: GHS Hazard Statements
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
3,3,3-Trifluoropropanal is a valuable and versatile reagent for the synthesis of trifluoromethyl-containing compounds. Its utility in the construction of complex molecules, particularly those with potential biological activity, makes it an important tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. The continued development of synthetic methodologies employing this and other fluorinated building blocks will undoubtedly contribute to the advancement of medicinal and agricultural chemistry.
